molecular formula C10H8O3 B1291434 Methyl benzofuran-6-carboxylate CAS No. 588703-29-1

Methyl benzofuran-6-carboxylate

Cat. No. B1291434
M. Wt: 176.17 g/mol
InChI Key: GVDHNZDNWGZFLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl benzofuran-6-carboxylate (MBFC) is a synthetic compound that has been used in various scientific research applications. It is an important intermediate for the synthesis of various pharmaceuticals, and it has been used in various biochemical and physiological studies.

Scientific Research Applications

Antimicrobial Agents

Benzofuran and its derivatives have been found to be suitable structures for the development of new drugs, particularly in the field of antimicrobial therapy . They have been used in the treatment of skin diseases such as cancer or psoriasis . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .

Visible-light-mediated Synthesis

There has been a significant upsurge of interest in the application of visible-light-mediated chemical reactions for the synthesis of a variety of molecules, including benzofuran derivatives . This method has been used for the synthesis of functionalized benzofurans .

Antibacterial Activity

Benzofuran derivatives have shown a wide range of biological activity and potential applications as pharmacological molecules . These derivatives exhibit potent anti-Alzheimer, antiosteoporotic, antiparasitic, antimicrobial, anticancer, antioxidant, anti-inflammatory, antiHIV, anti-TB, antifungal, and other activities .

Antifungal and Antiprotozoal Agents

Benzofuran derivatives have shown significant activity as antifungal and antiprotozoal agents . They have been used in the treatment of diseases caused by fungi and protozoa .

Antitubercular Agents

Benzofuran derivatives have also been found to be effective against tuberculosis . They have been used in the treatment of this disease, which is caused by the bacterium Mycobacterium tuberculosis .

Anti-inflammatory and Analgesic Agents

Benzofuran derivatives have been used as anti-inflammatory and analgesic agents . They have been used in the treatment of conditions characterized by inflammation and pain .

properties

IUPAC Name

methyl 1-benzofuran-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-12-10(11)8-3-2-7-4-5-13-9(7)6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDHNZDNWGZFLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626044
Record name Methyl 1-benzofuran-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl benzofuran-6-carboxylate

CAS RN

588703-29-1
Record name Methyl 1-benzofuran-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-benzofurancarboxylate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S55DW93ZXJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of methyl 3-hydroxy-4-ethynylbenzoate (1 eq.) in dry toluene was added PtCl2 (0.1 eq.) under argon. The reaction mixture was stirred at 80° C. for 1.5 h, warmed to 20° C. and the solvents removed under reduced pressure. The crude was purified by chromatography on silica gel (elution with heptane/EtOAc: 9/1) to afford methyl benzofuran-6-carboxylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
PtCl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Methyl 3-hydroxy-4-[(trimethylsilyl)ethynyl]benzoate (4.15 g, 16.7 mmol) is dissolved in MeOH (45 ml) and treated with DIA (2.34 ml, 16.7 mmol). Copper iodide (159 mg, 0.84 mmol) is added portion-wise and the reaction is heated at 75° C. for 3 h. DARCO (2 g) is added and the reaction is stirred at 95° C. for an additional 2 h, then overnight at RT. The reaction is filtered, concentrated to a brown oil and the crude material is chromatographed over 300 g slurry-packed silica gel, eluting with 10% EtOAc/hexane. The appropriate fractions are collected and concentrated to afford 2.05 g (70%) of methyl 1-benzofuran-6-carboxylate as an orange crystalline solid. 1H NMR (400 MHz, CDCl3) δ 3.97, 6.84, 7.65, 7.78, 7.98, 8.22 ppm.
Quantity
4.15 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
159 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl benzofuran-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl benzofuran-6-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl benzofuran-6-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl benzofuran-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl benzofuran-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl benzofuran-6-carboxylate

Citations

For This Compound
4
Citations
SM Abdel‐Wahhab… - Journal für Praktische …, 1972 - Wiley Online Library
… structure and (E)-configuration of the half ester la was inferred from its cyclisation with sodium acetate-acetic anhydride mixture to methyl 4-acetoxy2-methyl-benzofuran- 6-carboxylate …
Number of citations: 7 onlinelibrary.wiley.com
MA Eissenstat, MR Bell, TE D'Ambra… - Journal of medicinal …, 1995 - ACS Publications
Aminoalkylindoles (AAIs) are a novel series of cannabinoid receptor ligands. Inthis report we disclose the structural features of AAIs which are important for binding to this receptor as …
Number of citations: 204 pubs.acs.org
J Sun, H Ye, H Zhang, XX Wu - The Journal of Organic Chemistry, 2023 - ACS Publications
A palladium-catalyzed cyclization coupling of iodoarene-tethered alkynes with cyclobutanone-derived N-tosylhydrazones is reported, providing a convenient and efficient approach …
Number of citations: 3 pubs.acs.org
EC Cherney, L Zhang, J Lo, T Huynh… - Journal of Medicinal …, 2022 - ACS Publications
The identification of agonists of the stimulator of interferon genes (STING) pathway has been an area of intense research due to their potential to enhance innate immune response and …
Number of citations: 15 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.